molecular formula C21H23NO4 B14038190 (r)-1-(4-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)benzyl)piperidine-4-carboxylic acid

(r)-1-(4-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)benzyl)piperidine-4-carboxylic acid

Cat. No.: B14038190
M. Wt: 353.4 g/mol
InChI Key: MUKBVXXQQUJGNF-FQEVSTJZSA-N
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Description

®-1-(4-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)benzyl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a benzo[1,4]dioxin moiety, and a carboxylic acid group

Preparation Methods

The synthesis of ®-1-(4-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)benzyl)piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzo[1,4]dioxin moiety, and the addition of the carboxylic acid group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzo[1,4]dioxin Moiety: This step may involve the use of specific reagents and conditions to introduce the benzo[1,4]dioxin structure.

    Addition of the Carboxylic Acid Group: This can be done through carboxylation reactions or by using carboxylic acid derivatives.

Industrial production methods would likely optimize these steps for scalability, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

®-1-(4-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)benzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-(4-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)benzyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and its potential effects on biological systems.

    Medicine: Research may explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: The compound could be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(4-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)benzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar compounds to ®-1-(4-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)benzyl)piperidine-4-carboxylic acid include other piperidine derivatives and compounds containing the benzo[1,4]dioxin moiety These compounds may share some chemical properties and reactivity patterns but can differ in their specific applications and effects

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

1-[[4-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]phenyl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C21H23NO4/c23-21(24)17-9-11-22(12-10-17)13-15-5-7-16(8-6-15)20-14-25-18-3-1-2-4-19(18)26-20/h1-8,17,20H,9-14H2,(H,23,24)/t20-/m0/s1

InChI Key

MUKBVXXQQUJGNF-FQEVSTJZSA-N

Isomeric SMILES

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)[C@@H]3COC4=CC=CC=C4O3

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)C3COC4=CC=CC=C4O3

Origin of Product

United States

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